Product packaging for Ethyl 2-(thiazol-2-yl)acetate(Cat. No.:CAS No. 141704-11-2)

Ethyl 2-(thiazol-2-yl)acetate

Cat. No.: B173493
CAS No.: 141704-11-2
M. Wt: 171.22 g/mol
InChI Key: OTMKLBXQEYBHJE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Ethyl 2-(thiazol-2-yl)acetate

The compound is systematically named Ethyl 2-(1,3-thiazol-2-yl)acetate according to IUPAC nomenclature. It belongs to the class of aromatic heterocyclic compounds, specifically an azole, as it contains a five-membered ring with both a sulfur and a nitrogen atom. mdpi.com The presence of the ethyl acetate (B1210297) group also classifies it as an ester.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name Ethyl 2-(1,3-thiazol-2-yl)acetate
CAS Number 141704-11-2
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
SMILES Code CCOC(=O)CC1=NC=CS1

Data sourced from multiple chemical suppliers and databases. bldpharm.com

Significance of Thiazole-Containing Compounds in Scientific Research

The thiazole (B1198619) ring is a fundamental scaffold in medicinal chemistry and materials science. mdpi.com This five-membered heteroaromatic ring is present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities. mdpi.com The versatility of the thiazole nucleus stems from its unique electronic properties, with an electron-donating sulfur atom and an electron-accepting nitrogen atom, which allows for diverse chemical modifications. biointerfaceresearch.com

Thiazole derivatives have been extensively investigated for their potential therapeutic applications, including:

Antimicrobial properties: Effective against various pathogenic bacteria and fungi.

Anticancer activity: Some derivatives have shown the ability to inhibit tumor growth and induce cancer cell death. wisdomlib.org

Anti-inflammatory effects: Capable of reducing inflammation in various conditions.

Antiviral and antidiabetic potential: Research has also explored their efficacy in these areas. wisdomlib.org

The significance of the thiazole moiety is underscored by its presence in numerous natural and synthetic compounds with important biological functions. mdpi.comnih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its role as a versatile starting material or intermediate in organic synthesis. Scientists utilize this compound to construct a variety of more complex molecules with potential applications in pharmaceuticals and agrochemicals. researchgate.net

One notable research trajectory involves the synthesis of novel thiazole derivatives. By modifying the ethyl acetate portion of the molecule or by carrying out reactions on the thiazole ring, researchers can create libraries of new compounds for biological screening. brieflands.com For instance, the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups.

Another area of investigation is the synthesis of fused heterocyclic systems, where the thiazole ring of this compound serves as a foundational component for building more elaborate ring structures. These larger, more complex molecules are often designed to interact with specific biological targets.

Furthermore, studies have explored the chemical properties of this compound itself, such as its oxidation. Research has shown that under aerobic conditions, it can undergo spontaneous oxidation to form ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, highlighting a potential degradation pathway for related compounds. researchgate.networktribe.commdpi.com This understanding is crucial for the development and storage of thiazole-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B173493 Ethyl 2-(thiazol-2-yl)acetate CAS No. 141704-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMKLBXQEYBHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618638
Record name Ethyl (1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141704-11-2
Record name Ethyl (1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Thiazol 2 Yl Acetate and Its Derivatives

Classical Nucleophilic Substitution Routes

Nucleophilic substitution reactions represent a fundamental approach to functionalizing a pre-formed thiazole (B1198619) ring. However, the direct C-alkylation of an unsubstituted thiazole at the C2 position presents significant challenges. The C2 proton is the most acidic on the thiazole ring, but its removal to form a carbanion suitable for alkylation typically requires strong organometallic bases (e.g., n-butyllithium) rather than common bases used in classical SN2 reactions. researchgate.net Consequently, direct C-alkylation of thiazole with haloacetates is not a preferred classical route. Instead, nucleophilic substitution is more efficiently performed on activated thiazole derivatives, particularly those containing amino or thiol groups.

The direct alkylation of the parent thiazole ring at the C2-position with ethyl bromoacetate (B1195939) using a standard base is generally not a high-yielding or common synthetic method. The reaction is more feasible when the nucleophilic character of the thiazole is enhanced, for example, through N-alkylation of an aminothiazole or S-alkylation of a mercaptothiazole. derpharmachemica.comresearchgate.net Palladium-catalyzed cross-coupling reactions have also been employed for the amination of 2-bromothiazole, indicating that the C2 position is susceptible to substitution but often requires non-classical conditions. acs.org

A more classical and effective nucleophilic substitution approach involves the N-alkylation of 2-aminothiazole (B372263). The amino group at the C2 position readily acts as a nucleophile, attacking an alkyl halide such as ethyl bromoacetate or ethyl chloroacetate. The reaction is typically carried out in a polar solvent with a mild base to neutralize the hydrogen halide formed during the reaction.

One reported synthesis involves the reaction of 2-aminothiazole with ethyl bromoacetate in absolute ethanol (B145695), using sodium bicarbonate as the base. The mixture is refluxed for several hours to yield ethyl 2-(thiazol-2-ylamino)acetate. researchgate.net This method provides the target structural backbone through a reliable N-alkylation pathway.

Table 1: Synthesis of Ethyl 2-(thiazol-2-ylamino)acetate via Nucleophilic Substitution

Reactant 1 Reactant 2 Base Solvent Conditions Yield Reference

Reaction of Thiazole with Ethyl Bromoacetate and Base

Hantzsch Thiazole Synthesis Followed by Esterification

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring itself. The standard reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative. nih.govresearchgate.net To produce Ethyl 2-(thiazol-2-yl)acetate or its analogs, this method can be adapted in several ways. A common strategy involves using an α-halo-β-keto ester, such as ethyl 4-chloroacetoacetate or ethyl bromopyruvate, which builds the thiazole ring with an ester functional group already incorporated at the 4 or 5 position. researchgate.netnih.gov

For example, various thiosemicarbazones can be cyclized with ethyl bromopyruvate to directly afford ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. researchgate.net Another approach involves the reaction of a thioamide with ethyl 2-chloroacetoacetate, which yields 2-substituted-thiazol-4-yl acetate (B1210297) derivatives. google.com This versatile method allows for the introduction of various substituents onto the thiazole ring depending on the choice of the starting thioamide.

Table 2: Representative Hantzsch Synthesis for Thiazole Esters

Carbonyl Component Thioamide Component Solvent Conditions Product Type Reference
Ethyl Bromopyruvate Arylidene Thiosemicarbazones Ethanol N/A Ethyl 2-hydrazinylthiazole-4-carboxylates researchgate.net

Synthesis via Modified Gewald Reaction Pathways

A modified Gewald reaction provides an alternative route to 2-substituted thiazoles. researchgate.net This pathway is particularly useful for synthesizing derivatives that may be difficult to access through classical Hantzsch methods. The reaction involves the condensation of an α-mercaptoaldehyde or its equivalent with an activated nitrile in the presence of a base.

In a specific application, 1,4-dithiane-2,5-diol (B140307) serves as a stable precursor for mercaptoacetaldehyde. sciepub.com The reaction of ethyl 2-cyano-2-phenylacetate with 1,4-dithiane-2,5-diol and triethylamine (B128534) in trifluoroethanol under microwave irradiation yields ethyl 2-phenyl-2-(thiazol-2-yl)acetate. researchgate.netsciepub.com This method demonstrates a modern approach to constructing the thiazole ring with direct installation of the desired acetate side chain.

Table 3: Synthesis of Ethyl 2-phenyl-2-(thiazol-2-yl)acetate via Modified Gewald Reaction

Nitrile Component Aldehyde Precursor Base Solvent Conditions Yield Reference

Derivatization Strategies from this compound

The ethyl ester functionality of this compound serves as a versatile handle for further chemical modifications. The most common derivatization is its conversion to other functional groups such as amides, hydrazides, or acids, which are often key intermediates for the synthesis of more complex, biologically active molecules.

The synthesis of acetohydrazide derivatives from their corresponding ethyl esters is a robust and widely used transformation. This reaction is typically achieved by treating the ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. The process involves a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester.

This derivatization is a standard procedure for various thiazole acetate esters. For instance, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is converted to its hydrazide by refluxing with hydrazine hydrate in methanol. Similarly, ethyl 2-(thiazol-2-ylamino)acetate is readily transformed into 2-(thiazol-2-ylamino)acetohydrazide by refluxing with an excess of hydrazine hydrate. researchgate.net The resulting hydrazides are valuable precursors for synthesizing pyrazoles, oxadiazoles, and Schiff bases.

Table 4: Synthesis of Thiazole Acetohydrazide Derivatives

Starting Ester Reagent Solvent Conditions Yield Reference
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Hydrazine Hydrate (80%) Methanol Reflux, 2-3 hours ~90%
Ethyl 2-(thiazol-2-ylamino)acetate Hydrazine Hydrate N/A Reflux, 6 hours N/A researchgate.net

Reactions with Thioglycolic Acid for Thiazolidinones

The synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a saturated thiazole ring containing a carbonyl group, can be achieved from derivatives of this compound. The key pathway involves the cyclocondensation of Schiff bases with thioglycolic acid.

The initial step requires the conversion of this compound to its corresponding hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is then condensed with various aromatic or heteroaromatic aldehydes to form Schiff bases (hydrazones).

These Schiff bases serve as the crucial precursors for the synthesis of thiazolidinones. The cyclization is accomplished by reacting the Schiff base with thioglycolic acid. jocpr.com This reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring. nih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent like dry benzene (B151609) or ethanol. jocpr.com In some procedures, the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards product formation. impactfactor.org

For instance, Schiff bases derived from 2-amino-4-(2-naphthalenyl)thiazole and aromatic aldehydes undergo cyclocondensation with thioglycolic acid to afford the corresponding 2-thiazolidinones. Similarly, a multi-step synthesis can produce N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)acetamide derivatives, which are then reacted with thioglycolic acid under microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) to yield thiazolidinone-appended structures. semanticscholar.org

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in the synthesis of many heterocyclic systems, including the aforementioned thiazolidinones. The synthesis of Schiff bases originating from this compound typically begins with its conversion to a more reactive intermediate, the carbohydrazide.

This transformation is generally accomplished by refluxing an ethanolic solution of the parent ester with hydrazine hydrate. mdpi.comjapsonline.com The resulting 2-(thiazol-2-yl)acetohydrazide possesses a nucleophilic primary amine group (-NH2) which is readily condensed with a variety of aldehydes and ketones.

The condensation reaction to form the Schiff base is usually carried out by refluxing the hydrazide and the desired aldehyde (e.g., aromatic or heteroaromatic aldehydes) in a solvent like absolute ethanol. japsonline.comjocpr.com Often, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the dehydration step. japsonline.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates upon cooling or after pouring the reaction mixture into ice-cold water. japsonline.com

For example, 2-oxo-2H-chromene-3-carbohydrazide can be condensed with various aromatic aldehydes in refluxing ethanol with a catalytic amount of glacial acetic acid to yield the corresponding Schiff bases. japsonline.com Similarly, new thiazolyl-triazole Schiff bases have been synthesized by condensing 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol with different aldehydes in the presence of concentrated sulfuric acid as a catalyst. mdpi.com

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks more efficient, versatile, and environmentally benign methods. For this compound and its derivatives, several advanced approaches have been developed to construct complex molecules and streamline synthetic processes.

Multi-step Synthesis for Complex Derivatives

The synthesis of complex molecules bearing the this compound scaffold often requires carefully designed multi-step reaction sequences. These syntheses allow for the precise installation of various functional groups and the construction of intricate molecular architectures.

A representative example involves the synthesis of thiazolyl-indole-2-carboxamide derivatives. The process starts with a peptide coupling reaction between 1H-indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate to produce ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate. nih.gov This intermediate can then be further elaborated. For instance, treatment with various hydrazine derivatives yields a library of (E/Z)-N-(4-(2-(2-substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides. nih.gov Alternatively, hydrolysis of the ester group using aqueous NaOH leads to the corresponding carboxylic acid, while reaction with hydroxylamine (B1172632) yields the hydroxamic acid derivative. nih.govacs.org

Another complex synthesis involves creating novel thiazolyl-pyridazinedione derivatives. This multi-step process can include the initial reaction of maleic anhydride (B1165640) with thiosemicarbazide (B42300), followed by the addition of hydrazonoyl halides to construct the core thiazole structure linked to a pyridazinedione ring. mdpi.com Similarly, the synthesis of (Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves a sequence that includes forming the benzothiazole (B30560) core, introducing a thiophene (B33073) ring, creating a sulfonamide group, and finally esterification. smolecule.com

One-pot Reaction Methodologies

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

A notable one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed, which circumvents the traditional two-step process. tandfonline.com This method involves reacting ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) in a water/THF solvent mixture, followed by the in-situ reaction with a thiourea (B124793) derivative. tandfonline.com This approach avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate and provides the final thiazole product in good yields. tandfonline.com

Another example is the one-pot, three-component synthesis of novel thiazole derivatives with potential anticancer activity. nih.govresearchgate.net In this methodology, a starting precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole is reacted with thiosemicarbazide and an appropriate hydrazonoyl chloride in refluxing dioxane with a catalytic amount of triethylamine (TEA). nih.gov This strategy allows for the rapid assembly of complex 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.govresearchgate.net

Furthermore, a facile one-pot, four-step procedure has been reported for the synthesis of thiazol-2(3H)-imine derivatives starting from α-active methylene (B1212753) ketones. The sequence involves bromination with NBS, reaction with potassium thiocyanate (B1210189), and condensation with a primary amine, all performed in ethanol.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.org

The synthesis of derivatives of this compound has significantly benefited from this technology. For example, a rapid, one-pot, three-component synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved by reacting 2-aminothiazole, an aldehyde, and ethyl acetoacetate in acetic acid under microwave irradiation. clockss.org This method proved to be much faster and higher yielding than the conventional refluxing method. clockss.org

Microwave irradiation has also been employed in the synthesis of thiazolidinone derivatives. In one study, an equimolar mixture of a Schiff base and thioglycolic acid in ethanol with a catalytic amount of p-TSA was irradiated with microwaves for just 5-7 minutes to afford the desired thiazolidinone product in high yield. semanticscholar.org

Other examples include the microwave-assisted synthesis of thiazolylcoumarin derivatives and the catalyst-free, multi-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions to produce trisubstituted thiazoles. bepls.comnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives
Product TypeReactantsConditionsReaction TimeYieldReference
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylates2-Aminothiazole, Aldehyde, Ethyl acetoacetateAcetic acid, 350 W, 80 °C~10 minHigh clockss.org
ThiazolidinonesSchiff base, Thioglycolic acidEthanol, p-TSA, 350 W5-7 min70-82% semanticscholar.org
Trisubstituted thiazolesArylglyoxal, 1,3-Dicarbonyl, ThioamideWater, MicrowaveShortGood to very good bepls.com
Thiazolylcoumarins3-(Bromoacetyl)coumarin, Thiosemicarbazide derivativeEthanol, Microwave5-15 min70-92% nih.gov

Catalytic and Solvent Conditions in Synthesis

The choice of catalyst and solvent system is critical in the synthesis of this compound and its derivatives, significantly influencing reaction rates, yields, and selectivity.

Catalysts: A wide range of catalysts are employed.

Acid Catalysts: Acids like glacial acetic acid and p-toluenesulfonic acid (p-TSA) are commonly used to catalyze condensation reactions, such as the formation of Schiff bases and thiazolidinones, by protonating the carbonyl group and facilitating dehydration. semanticscholar.orgjapsonline.comclockss.org Concentrated sulfuric acid has also been used for Schiff base formation. mdpi.com

Base Catalysts: Bases such as piperidine (B6355638) are used in condensation reactions like the Knoevenagel condensation. Triethylamine (TEA) is often used as a base in one-pot reactions to neutralize acids formed in situ. nih.gov Stronger bases like potassium carbonate or sodium hydride are used in alkylation reactions.

Green Catalysts: In line with the principles of green chemistry, more environmentally benign catalysts have been explored. 1,4-diazabicyclo[2.2.2]-octane (DABCO), a hindered and recyclable base, has been used for the synthesis of thiazole derivatives, offering good yields and reduced reaction times. bepls.com Chitosan, a natural biopolymer, has been used as a heterogeneous basic catalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones. mdpi.com

Solvents: The solvent plays a crucial role in dissolving reactants, influencing reaction pathways, and enabling efficient heat transfer.

Protic Solvents: Ethanol is a very common solvent, particularly for reactions involving hydrazine hydrate to form hydrazides, and for the synthesis of Schiff bases and thiazolidinones. mdpi.comjapsonline.comrsc.org Water is increasingly used as a green solvent, for example, in the microwave-assisted synthesis of trisubstituted thiazoles. bepls.com

Apolar/Dipolar Aprotic Solvents: Dioxane is used as a solvent for one-pot, three-component reactions. nih.gov Tetrahydrofuran (THF) is used in combination with water in some one-pot syntheses. tandfonline.com Dry benzene has been traditionally used for forming thiazolidinones, especially with a Dean-Stark trap to remove water. jocpr.comimpactfactor.org

Solvent-Free Conditions: To further enhance the green credentials of a synthesis, solvent-free, or "neat," reaction conditions are sometimes employed. One-pot reactions for constructing thiazole derivatives have been developed under solvent-free conditions, either through thermal heating or microwave irradiation. bepls.com

Table 2: Influence of Catalysts and Solvents in Thiazole Synthesis
Reaction TypeCatalystSolventKey Findings/AdvantagesReference
Schiff Base FormationGlacial Acetic AcidEthanolStandard and effective method for condensation. japsonline.com
Thiazolidinone Synthesisp-Toluenesulfonic acid (p-TSA)Ethanol (Microwave)Rapid reaction, high yield. semanticscholar.org
One-Pot Thiazole SynthesisTriethylamine (TEA)DioxaneFacilitates multi-component assembly. nih.gov
One-Pot Thiazole Carboxylate SynthesisNoneWater/THFImproved one-pot method over two-step synthesis. tandfonline.com
Thiazole Derivative SynthesisDABCONot specifiedEco-friendly, safe, recyclable catalyst. bepls.com
Thiazolyl-pyridazinedione SynthesisChitosanEthanol (Microwave)Eco-friendly, naturally occurring basic catalyst. mdpi.com

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, solvents, and byproducts generated during the reaction, leading to a product of high purity suitable for subsequent applications and characterization. The choice of purification strategy is dictated by the physical and chemical properties of the target molecule, such as its polarity, solubility, and stability, as well as the nature of the impurities present. Common techniques employed in the isolation of these thiazole compounds include extraction, chromatography, crystallization, and filtration.

Following the initial reaction, a primary work-up procedure is typically performed. This often involves quenching the reaction with an aqueous solution, followed by extraction of the crude product into an organic solvent. For instance, in the synthesis of certain thiazole alkaloids, the reaction mixture is concentrated, redissolved in water, and extracted with ethyl acetate. mdpi.com The combined organic layers are then washed with brine to remove residual water-soluble impurities and dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate before the solvent is removed under reduced pressure. mdpi.comresearchgate.net

Chromatography is a cornerstone of purification for this compound and its analogues.

Flash Column Chromatography: This is a widely used method for purifying crude reaction residues. Silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or chloroform), the ratio of which is optimized to achieve effective separation. For example, ethyl 2-phenyl-2-(thiazol-2-yl)acetate has been purified using flash chromatography on silica with an ethyl acetate/hexanes (1:4) solvent system. mdpi.combeilstein-journals.org Similarly, various thiazole derivatives are purified via flash column chromatography using gradients of n-hexane/ethyl acetate. researchgate.netnih.gov

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. It can also be used as a preparative technique for purifying small quantities of material. semanticscholar.org For instance, crude products in some syntheses have been purified using preparative TLC on silica gel plates with an ethyl acetate-chloroform (3:1) eluent. semanticscholar.org

Crystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The choice of solvent is crucial for efficient crystallization. Recrystallization from ethanol is a common final purification step for many thiazole derivatives, including N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides and 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazol-4(5H)-one. mdpi.commdpi.com In some cases, a product may precipitate directly from the reaction mixture upon cooling or after the addition of a non-solvent, and can then be collected and further purified by recrystallization. mdpi.comnih.gov

Filtration is a simple yet vital mechanical method used to separate solid products from liquid reaction mixtures or crystallization mother liquors. mdpi.comgoogle.com It is also employed to remove solid catalysts, such as palladium on carbon (Pd/C), from a reaction mixture, often by filtering through a pad of a filter aid like celite. semanticscholar.org

The following table summarizes various purification techniques reported in the synthesis of this compound derivatives.

Compound/Derivative ClassPurification Method(s)Details (Stationary/Mobile Phase, Solvents, etc.)PurposeReference
Ethyl 2-phenyl-2-(thiazol-2-yl)acetateFlash ChromatographyStationary Phase: Silica; Mobile Phase: EtOAc/hexanes (1:4)Isolation of the final product from the crude residue. mdpi.com
Thiazole AlkaloidsExtraction, Flash Column ChromatographyExtraction: Ethyl acetate/water; Chromatography: EtOAc:n-hexane (1:2)Initial work-up and final purification. mdpi.com
Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetatesExtractionQuenching with NaHCO₃ solution, extraction with ethyl acetate.Work-up and isolation of crude product. researchgate.net
N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazidesFiltration, RecrystallizationSolvent: EthanolIsolation and purification of the precipitated product. mdpi.com
2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivativesFiltration, RecrystallizationSolvents: Glacial acetic acid, 10% sodium acetate (aq), 1,4-dioxanePurification of the filtered product. mdpi.com
General Thiazole DerivativesThin Layer ChromatographyStationary Phase: Silica gel 60 F254; Mobile Phase: Ethyl acetate-chloroform (3:1)Purification of crude product. semanticscholar.org
N-(Thiazol-2-yl)acetamideFiltration, RecrystallizationWashing with cold acetone; Recrystallization from ethyl acetate.Isolation and purification of the solid product. nih.gov
2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenyl methanesulfonateDistillation, FiltrationSolvent exchange to toluene (B28343), addition of water/HCl, washing with toluene and water.Isolation of the solid product. google.com

Reactivity and Chemical Transformations of Ethyl 2 Thiazol 2 Yl Acetate

Oxidation Pathways of Ethyl 2-(thiazol-2-yl)acetate

The oxidation of this compound can proceed through different pathways, including spontaneous oxidation upon exposure to air and controlled, catalyst-mediated reactions.

Research on the closely related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has revealed a notable degradation pathway involving spontaneous aerobic oxidation. researchgate.networktribe.com When left exposed to the atmosphere, this compound slowly oxidizes to yield the corresponding hydroxylated product, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, which contains a glycolate (B3277807) moiety. mdpi.com This transformation highlights a potential instability and degradation route for this class of compounds under ambient, non-inert conditions. worktribe.commdpi.com

The process is believed to occur slowly, and after several months of exposure, significant degradation is observed. mdpi.comresearchgate.net The mechanism is thought to initiate via the natural enolization of the starting material, which, despite the absence of a base, is sufficient for the reactive trapping of atmospheric oxygen. mdpi.com This leads to a peroxide intermediate which can then transform into the final products. mdpi.com It is important to note that the parent compound remains stable when stored under an inert atmosphere. mdpi.com

Degradation Product ExampleParent CompoundConditionReference
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetateEthyl 2-phenyl-2-(thiazol-2-yl)acetateAir oxidation at ambient temperature mdpi.com
Phenyl(thiazol-2-yl)methanoneEthyl 2-phenyl-2-(thiazol-2-yl)acetateAir oxidation at ambient temperature researchgate.net

While spontaneous oxidation can occur, the transformation can also be guided and accelerated using specific reagents and catalysts. For analogous benzothiazole (B30560) structures, the sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). Furthermore, studies on related thiazole (B1198619) derivatives have mentioned oxygenation processes that employ palladium catalysts or strong bases in the presence of oxygen. mdpi.comresearchgate.net These methods provide a more controlled route to oxidized thiazole derivatives compared to spontaneous air oxidation.

Reaction TypeReagents/CatalystsPotential Products
Sulfur OxidationHydrogen peroxide (H₂O₂), m-CPBAThiazole sulfoxides, Thiazole sulfones
C-H OxidationPalladium catalyst, Strong bases (e.g., Cs₂CO₃) + O₂Hydroxylated derivatives (glycolates)

Spontaneous Aerobic Oxidation and Degradation Products

Hydrolysis Reactions of the Ester Moiety

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-(thiazol-2-yl)acetic acid, and ethanol (B145695). evitachem.com This reaction is a fundamental transformation for this class of compounds, often employed to modify the molecule's solubility and to create a carboxylic acid functional group that can participate in further reactions, such as amide bond formation. vulcanchem.com The hydrolysis can be readily achieved using aqueous bases like potassium hydroxide (B78521) (KOH) or lithium hydroxide. mdpi.com In biological systems, this hydrolysis can also be mediated by enzymes. vulcanchem.com

ReagentConditionsProduct
Aqueous Acid (e.g., HCl)Heating2-(Thiazol-2-yl)acetic acid
Aqueous Base (e.g., KOH, NaOH)Reflux or room temperature2-(Thiazol-2-yl)acetic acid salt

Reactions with Amines and Other Nucleophiles

The electrophilic carbonyl carbon of the ester group is a prime target for various nucleophiles. The most common reaction in this category is aminolysis, where the ester reacts with primary or secondary amines to form the corresponding amides. A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), known as hydrazinolysis. This reaction converts the ethyl ester into 2-(thiazol-2-yl)acetohydrazide. mdpi.comresearchgate.net This hydrazide is a key intermediate, as its terminal -NH₂ group is highly nucleophilic and can be used to construct a variety of more complex heterocyclic systems. mdpi.commdpi.com For example, these hydrazides can react with aldehydes and ketones to form hydrazones or with isothiocyanates to produce thiosemicarbazide (B42300) derivatives. mdpi.commdpi.com

NucleophileProductSignificance
Primary/Secondary AminesN-substituted 2-(thiazol-2-yl)acetamidesFormation of amides
Hydrazine Hydrate2-(Thiazol-2-yl)acetohydrazideKey intermediate for further synthesis
Hydroxylamine (B1172632)2-(Thiazol-2-yl)acetohydroxamic acidFormation of hydroxamic acids

Cyclization Reactions for Fused Heterocyclic Systems

This compound and its derivatives, particularly the acetohydrazide, are valuable precursors for synthesizing fused and linked heterocyclic systems. The 2-(thiazol-2-yl)acetohydrazide intermediate can undergo intramolecular or intermolecular cyclization reactions with various reagents to build new rings. For instance, reacting the hydrazide with appropriate reagents can lead to the formation of five-membered heterocycles like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, where the new ring is attached to the thiazole moiety through the acetyl linker. mdpi.comrsc.org These transformations significantly expand the chemical diversity and potential applications of the starting material.

Starting Material DerivativeReagent(s)Fused/Linked Heterocyclic SystemReference
2-(Thiazol-2-yl)acetohydrazideAryl isothiocyanates, then cyclization1,2,4-Triazoles mdpi.com
2-(Thiazol-2-yl)acetohydrazideAcid, then cyclization1,3,4-Thiadiazoles mdpi.com
2-(Thiazol-2-yl)acetohydrazideDesulfurization/cyclization1,3,4-Oxadiazoles mdpi.com
2-BenzothiazoleacetonitrileHydroxylamine, then Acetic anhydride (B1165640)1,2,4-Oxadiazoles rsc.org

Functional Group Interconversions

Beyond the primary reactions of the ester and methylene (B1212753) groups, this compound can undergo various other functional group interconversions (FGIs) to access a broader range of derivatives. A key FGI is the reduction of the ester moiety. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to the corresponding primary alcohol, 2-(thiazol-2-yl)ethanol. This alcohol can then serve as a substrate for further transformations. For example, it can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles in Sₙ2 reactions to introduce a wide variety of other functional groups. ub.eduimperial.ac.uk These multi-step pathways allow for the systematic modification of the side chain, demonstrating the compound's utility as a versatile synthetic building block.

TransformationReagent(s)Product
Ester ReductionLithium aluminum hydride (LiAlH₄)2-(Thiazol-2-yl)ethanol
Alcohol to SulfonateTosyl chloride (TsCl), Mesyl chloride (MsCl)2-(Thiazol-2-yl)ethyl tosylate/mesylate
Sulfonate to HalideLithium bromide (LiBr), Lithium iodide (LiI)2-(2-Bromoethyl)thiazole, 2-(2-Iodoethyl)thiazole

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Thiazol 2 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H-NMR Spectral Analysis

The proton NMR (¹H-NMR) spectrum of Ethyl 2-(thiazol-2-yl)acetate provides distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the ethyl group exhibit characteristic splitting patterns. The methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons resonate as a quartet due to spin-spin coupling. The methylene protons of the acetate (B1210297) group and the protons on the thiazole (B1198619) ring also show specific chemical shifts.

For instance, in an analog, Ethyl 2-phenyl-2-(thiazol-2-yl)acetate, the ¹H-NMR spectrum shows the thiazole protons at δ 7.76 (d, J = 3.3 Hz, 1H) and 7.30 (d, J = 3.3 Hz, 1H). The ethyl group protons appear at δ 4.19–4.29 (m, 2H) and 1.26 (t, J = 7.1 Hz, 3H). beilstein-journals.org The specific chemical shifts and coupling constants (J values) are instrumental in confirming the connectivity of the atoms.

Table 1: Representative ¹H-NMR Spectral Data for this compound Analogs

Compound Solvent Chemical Shift (δ ppm) and Multiplicity
Ethyl 2-phenyl-2-(thiazol-2-yl)acetate CDCl₃ 7.76 (d, J=3.3 Hz, 1H), 7.37–7.40 (m, 2H), 7.30 (d, J=3.3 Hz, 1H), 6.87–6.91 (m, 2H), 5.39 (s, 1H), 4.19–4.29 (m, 2H), 3.80 (s, 3H), 1.26 (t, J=7.1 Hz, 3H) beilstein-journals.org
Ethyl 2-(benzo[d]thiazol-2-yl)acetate - Aromatic protons typically resonate between 7–8 ppm.
Ethyl 4-methyl-6-phenyl-2-(thiazol-2-yl)pyrimidine-5-carboxylate CDCl₃ 8.90 (s, 1H), 8.79 (s, 1H), 7.70 (d, J = 6.6 Hz, 2H), 7.50 – 7.46 (m, 3H), 4.20 (q, J = 7.2 Hz, 2H), 2.65 (s, 3H), 1.07 (t, J = 7.2 Hz, 3H) rsc.org

13C-NMR Spectral Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group. The carbonyl carbon typically appears in the downfield region of the spectrum.

For example, the ¹³C-NMR spectrum of Ethyl 2-phenyl-2-(thiazol-2-yl)acetate shows the ester carbonyl carbon at δ 170.8 ppm. The carbons of the thiazole ring appear at δ 168.5, 142.1, and 120.2 ppm. The ethyl group carbons are observed at δ 62.1 (CH₂) and 14.2 (CH₃) ppm. beilstein-journals.org For Ethyl 2-(benzo[d]thiazol-2-yl)acetate, the ester carbonyl carbon is reported to appear around 170 ppm.

Table 2: Representative ¹³C-NMR Spectral Data for this compound Analogs

Compound Solvent Chemical Shift (δ ppm)
Ethyl 2-phenyl-2-(thiazol-2-yl)acetate CDCl₃ 170.8, 168.5, 159.6, 142.1, 129.8, 128.7, 120.2, 114.5, 62.1, 55.4, 54.6, 14.2 beilstein-journals.org
Ethyl 2-(benzo[d]thiazol-2-yl)acetate - ~170 (C=O)
Ethyl 4-methyl-6-phenyl-2-(thiazol-2-yl)pyrimidine-5-carboxylate CDCl₃ 167.87, 165.88, 163.81, 159.31, 156.51, 145.41, 137.44, 130.26, 128.54, 128.39, 123.57, 61.91, 22.66, 13.62 rsc.org

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. orientjchem.orghuji.ac.il

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. This is particularly useful for tracing the proton networks within the ethyl group and the thiazole ring. semanticscholar.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. semanticscholar.orgscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule, such as linking the ethyl acetate moiety to the thiazole ring. semanticscholar.orgscience.gov

The combined use of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure of this compound and its analogs, leaving no ambiguity in the structural assignment. orientjchem.orgsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. orientjchem.org The IR spectrum of this compound displays several key absorption bands. The most prominent is the strong absorption from the ester carbonyl (C=O) group, which typically appears in the range of 1730-1750 cm⁻¹. Other important vibrations include C-H stretching of the alkyl and aromatic groups, C-N and C=N stretching of the thiazole ring, and C-O stretching of the ester. beilstein-journals.org

For example, the IR spectrum of a related compound, Ethyl 2-phenyl-2-(thiazol-2-yl)acetate, shows a strong carbonyl stretch at 1730 cm⁻¹. beilstein-journals.org For Ethyl 2-(morpholin-2-yl)acetate, the ester carbonyl stretch is observed at approximately 1735 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound and Analogs

Functional Group Approximate Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1730 - 1750 Strong
C-H Stretch (Alkyl/Aromatic) 2850 - 3100 Medium to Weak
C-O Stretch (Ester) 1100 - 1300 Strong
C=N/C=C Stretch (Thiazole) 1500 - 1650 Medium to Weak

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. beilstein-journals.orgmdpi.com

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety, can provide further structural information.

For instance, the HRMS of Ethyl 2-phenyl-2-(thiazol-2-yl)acetate showed a calculated value for C₁₄H₁₆NO₂S [M+H]⁺ of 262.0902, with a found value of 262.0900. beilstein-journals.org Similarly, for Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, the calculated HRMS for C₁₃H₁₄NO₃S [M+H]⁺ was 264.0694, and the found value was 264.0689. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values serves as a strong confirmation of the compound's purity and empirical formula. mdpi.comsemanticscholar.org

For example, for Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate (C₁₃H₁₃NO₃S), the calculated elemental analysis was C: 59.3%, H: 4.98%, N: 5.32%. The measured values were C: 58.96%, H: 4.95%, N: 5.24%, showing good agreement. mdpi.com

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the subtle nuances of its packing in the crystal lattice. For this compound and its analogs, single-crystal X-ray diffraction studies offer invaluable insights into their molecular architecture, which is fundamental to understanding their chemical reactivity and potential biological interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.

For instance, the analysis of various thiazole derivatives shows that the thiazole ring itself is typically planar. nih.govresearchgate.net The conformation of the ethyl acetate substituent relative to the thiazole ring is a key structural feature. Studies on related structures, such as ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, reveal a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds. researchgate.net The planarity of the molecule is often influenced by the nature and position of substituents on the thiazole and any associated aromatic rings. nih.gov

In the solid state, the molecules are organized in a specific, repeating three-dimensional array known as a crystal lattice. X-ray crystallography elucidates the nature of the intermolecular forces, such as hydrogen bonds and π–π stacking interactions, that govern this packing. researchgate.netnih.gov For example, in the crystal structure of N-(thiazol-2-yl)acetamide, a related compound, the molecules are stabilized by a network of intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov Similarly, in other thiazole derivatives, π–π stacking interactions between thiazole rings or between thiazole and other aromatic rings are observed, contributing to the stability of the crystal structure. researchgate.net

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access, ensuring the data's integrity and availability for further research. maastrichtuniversity.nlresearchgate.net

Detailed research findings from the X-ray crystallographic analysis of analogs provide a robust framework for understanding the structural properties of this compound. The tables below present representative crystallographic data for two such analogs.

Table 1: Crystal Data and Structure Refinement for an Analog: (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (3*DMF) mdpi.com

ParameterValue
Empirical FormulaC21H19FN4O2S
Formula Weight410.47
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1691(2)
b (Å)10.6125(2)
c (Å)12.1009(3)
α (°)86.115(2)
β (°)77.022(2)
γ (°)73.085(2)
Volume (ų)977.81(4)
Z2
Density (calculated) (Mg/m³)1.393
Absorption Coefficient (mm⁻¹)1.875
F(000)428

Table 2: Selected Bond Lengths for an Analog: N-(Thiazol-2-yl)acetamide nih.gov

BondLength (Å)
S1-C21.725(2)
S1-C51.708(2)
N1-C21.316(2)
N1-C41.385(2)
C4-C51.332(3)
N2-C21.365(2)
N2-C61.371(2)
O1-C61.226(2)

These data tables, derived from crystallographic studies of closely related molecules, provide a quantitative basis for understanding the molecular geometry of the thiazole-2-yl-acetate scaffold. nih.govmdpi.com The bond lengths within the thiazole ring are consistent with its aromatic character. The conformation and interactions observed in these analogs are instrumental in building predictive models for the behavior of this compound itself.

Computational Chemistry and Cheminformatics Studies of Ethyl 2 Thiazol 2 Yl Acetate

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of thiazole (B1198619) derivatives. nih.gov DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311G++(d,p), to ensure accuracy. researchgate.net

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For thiazole derivatives, DFT calculations are used to determine key geometric parameters like bond lengths and bond angles. bohrium.com

In a study on the closely related compound, Ethyl 2-(2-acetamidothiazol-4-yl)acetate , researchers calculated these parameters theoretically and compared them with values obtained from single-crystal X-ray diffraction. researchgate.net The results showed a good agreement between the theoretical and experimental values, validating the accuracy of the computational model. researchgate.net This process confirms the predicted three-dimensional structure of the molecule, which is crucial for understanding its reactivity and interactions. researchgate.net Similar DFT approaches have been used to investigate the optimized geometries of various other thiazole-containing compounds. researchgate.netajol.info

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths and Angles for a Related Thiazole Derivative Data adapted from a study on Ethyl 2-(2-acetamidothiazol-4-yl)acetate. researchgate.net

ParameterTheoretical Value (DFT)Experimental Value (X-ray)
Bond Lengths (Å)
S1–C21.751.74
N1–C21.321.31
N1–C41.401.39
C4–C51.351.34
**Bond Angles (°) **
C2–N1–C4110.5110.8
N1–C2–S1115.0115.2
C5–S1–C290.590.3

This interactive table provides a comparison between computationally predicted and experimentally determined geometric parameters for a compound structurally similar to Ethyl 2-(thiazol-2-yl)acetate.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are routinely used to determine these energies. For various thiazole derivatives, these calculations have been performed to gain insight into their electronic behavior and potential for charge transfer within the molecule. researchgate.netmdpi.com For example, a DFT study on Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate calculated the HOMO and LUMO energies to reveal that charge transfer occurs within the molecule. researchgate.net Another study on a series of pyrimidinone-linked thiazoles found that the compound with the smallest energy gap (0.2831 eV) was the most reactive. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Various Thiazole Derivatives Data sourced from computational studies on related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Thiazole Derivative 5e --3.94 tandfonline.com
Thiazole-bearing sulfonamide 1 --- mdpi.com
Pyrimidinone-linked thiazole 4a -->0.2831 nih.gov
Pyrimidinone-linked thiazole 4c --0.2831 nih.gov
Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate--4.573 researchgate.net

This interactive table showcases calculated HOMO-LUMO energy gaps for several compounds containing thiazole or ethyl acetate (B1210297) moieties, illustrating how computational methods are used to predict electronic properties.

Theoretical vibrational analysis via DFT is used to calculate the vibrational frequencies of a molecule, which correspond to specific bond stretches, bends, and torsions. These calculated frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net

In the study of Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate , the experimental FT-IR and FT-Raman spectra were compared with the theoretical data obtained from DFT calculations, showing good correlation. researchgate.net For compounds containing an ethyl acetate group, characteristic vibrations include C=O stretching, CH2 wagging and twisting, and C-O stretching. scialert.nettandfonline.com For the thiazole ring, key vibrations include C=N, C-S, and C-H stretching modes. tandfonline.com For instance, studies on related molecules have identified the C=O stretching vibration in the region of 1719–1756 cm⁻¹ and C=N stretching around 1553-1584 cm⁻¹. researchgate.nettandfonline.comekb.eg This comparative analysis helps to confirm the functional groups present in a synthesized compound.

Electronic Property Analysis (HOMO-LUMO Energies)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. rsc.org This method is crucial in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target. rsc.orgnih.gov

Docking studies on various thiazole derivatives have revealed their potential to interact with a wide range of biological targets. The predicted binding mode provides detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For example, a molecular docking study of Ethyl 2-(2-acetamidothiazol-4-yl)acetate with DNA (PDB ID: 1BPX) predicted that the compound binds through a mixed mode involving both intercalation (inserting between base pairs) and groove binding. researchgate.net In another study, Ethyl 2-[aryl(thiazol-2-yl)amino]acetates were docked into the active sites of α-glucosidase and β-glucosidase, where their binding was stabilized by interactions with the amino and acetate groups. researchgate.net Other research has shown that thiazole derivatives can bind to the active sites of bacterial proteins, acetylcholinesterase (AChE), and vascular endothelial growth factor receptor (VEGFR-2), highlighting the diverse therapeutic potential of this class of compounds. tandfonline.comacademie-sciences.frnih.gov

Beyond predicting the binding pose, molecular docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol) or predicts the inhibition constant (Ki or IC50) of the ligand for its target. A lower binding energy value typically indicates a more stable and potent interaction.

In the docking study of Ethyl 2-(2-acetamidothiazol-4-yl)acetate against DNA, the calculated binding energy was -5.7 kcal/mol. researchgate.net For the series of Ethyl 2-[aryl(thiazol-2-yl)amino]acetates , one derivative (4e ) was identified as a potent inhibitor of α-glucosidase with an IC50 value of 150.4 ± 1.9 μM. researchgate.net These computational predictions of binding affinity are essential for prioritizing compounds for further experimental testing. researchgate.net

Table 3: Examples of Calculated Binding Affinities for Thiazole Derivatives with Biological Targets

Compound/Derivative SeriesBiological TargetBinding Energy (kcal/mol)Inhibition (IC50)Source
Thiazole derivative 5g S. aureus protein (2XCT)-10.3- tandfonline.com
Amide 7 with quinoxaline (B1680401) systemAcetylcholinesterase (AChE)-μM range academie-sciences.fr
Ethyl 2-(2-acetamidothiazol-4-yl)acetate DNA (PDB: 1BPX)-5.7- researchgate.net
Ethyl 2-[aryl(thiazol-2-yl)amino]acetate (4e) α-glucosidase-150.4 ± 1.9 μM researchgate.net

This interactive table summarizes the results from molecular docking studies on various thiazole derivatives, showing their predicted binding affinities against different biological targets.

Correlation with Biological Activity Data

The correlation of computational data with experimental biological activity provides critical insights into the mechanism of action for novel compounds. For derivatives of this compound, molecular docking has been a key tool to rationalize observed biological activities.

In a study on a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, researchers synthesized and tested the compounds for anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies were then performed to understand the binding modes of these compounds with cyclooxygenase-1 (COX-1) and COX-2 enzymes. A strong correlation was found between the in-vivo anti-inflammatory activity and the binding modes within the COX-2 active site. Specifically, compounds with halogen substitutions at the para position of the 2-aryl amino group, which showed good anti-inflammatory effects, also demonstrated favorable interactions in the docking simulations. Another series of related compounds, ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, exhibited potent antioxidant activity, which was also supported by computational analysis.

Similarly, computational studies, including Density Functional Theory (DFT) and molecular docking, were performed on ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate. These theoretical calculations of molecular structure and electronic properties were correlated with experimental spectroscopic data, providing a comprehensive understanding of the molecule's characteristics that could influence its biological interactions. Such studies underscore the power of combining computational modeling with experimental testing to explain and predict the biological potential of thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, various QSAR models have been developed to predict their potential as therapeutic agents. These models are built using a range of molecular descriptors that quantify the physicochemical, electronic, topological, and geometric properties of the molecules.

Several studies have successfully applied 2D and 3D-QSAR methodologies to different classes of thiazole derivatives:

As PIN1 Inhibitors : A QSAR study on 25 thiazole derivatives used to inhibit the Pin1 enzyme employed methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma The best MLR model showed good statistical significance (R² = 0.76, R²test = 0.78) using four key descriptors: Molar Refractivity (MR), the octanol/water partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J). imist.ma The ANN model demonstrated even higher predictive power (R² = 0.98, R²test = 0.98), highlighting the importance of non-linear relationships. imist.ma

As 5-Lipoxygenase (5-LOX) Inhibitors : In a study of 59 thiazole derivatives as potential anti-inflammatory agents targeting 5-LOX, a 2D-QSAR model was generated using machine learning approaches. laccei.org The resulting model showed a good correlation coefficient (R² = 0.626), indicating its utility in predicting the 5-LOX inhibitory activity of new thiazole compounds. laccei.org

As Antimicrobial Agents : 2D and 3D-QSAR models were developed for aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net The 2D-QSAR model had a high correlation coefficient (r² = 0.9521), and the 3D-QSAR analysis revealed that electrostatic effects were dominant in determining the binding affinities of these compounds. researchgate.net

These studies demonstrate that the biological activity of thiazole derivatives, including this compound, can be effectively modeled using QSAR. The common descriptors identified in these models are crucial for guiding the design of new, more potent analogues.

Table 1: Common Descriptors Used in QSAR Models for Thiazole Derivatives

Descriptor TypeDescriptor NameDescriptionRelevance in Thiazole QSAR Models
PhysicochemicalLogPOctanol/water partition coefficient, a measure of lipophilicity.Influences membrane permeability and transport to the target site. imist.maresearchgate.net
StericMolar Refractivity (MR)A measure of the volume occupied by a molecule.Relates to how the molecule fits into a receptor's binding pocket. imist.maresearchgate.net
ElectronicELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the susceptibility of the molecule to nucleophilic attack and its electron-accepting capabilities. imist.ma
TopologicalBalaban Index (J)A topological descriptor that encodes information about the size and branching of the molecular structure.Describes molecular shape and connectivity, which impacts receptor binding. imist.ma
ConstitutionalNumber of Rotatable Bonds (NRB)Counts the number of bonds that allow free rotation.Relates to the conformational flexibility of the molecule. researchgate.net

Cheminformatics Database Referencing (e.g., ChEMBL, PubChem)

This compound and its closely related analogues are catalogued in major cheminformatics databases such as PubChem and ChEMBL. These databases serve as essential resources for researchers, providing comprehensive information on chemical structures, properties, and biological activities. Referencing these databases is a standard step in computational drug discovery to gather existing data and to deposit new findings.

For instance, while a unique entry for this compound itself is not prominently available, numerous derivatives are well-documented. These entries provide critical identifiers and computed properties that are foundational for any computational study.

Table 2: Cheminformatics Database Identifiers for this compound Analogues

Compound NamePubChem CIDChEMBL IDOther Identifiers (CAS, etc.)
Ethyl 2-(2-aminothiazole-4-acetate)--CAS: 53266-94-7 sigmaaldrich.com
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate2733245 nih.govCHEMBL3561164 nih.govlookchem.comCAS: 64987-03-7 nih.gov
Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate3851603 vulcanchem.comCHEMBL1364966 vulcanchem.comCAS: 633298-88-1 vulcanchem.com
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate12381433 uni.lu-InChIKey: PWAHWXUIHOTSMM-UHFFFAOYSA-N uni.lu
Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate854815 fishersci.co.uk--

Predictive Models for Biological Activity Spectrum

Predictive models for the biological activity spectrum of a compound go beyond single-target QSAR models to forecast a range of potential pharmacological effects and mechanisms of action. These models leverage large databases of known compound-activity relationships to make predictions for new or uncharacterized molecules based on their structural features.

For thiazole derivatives, computational systems like PASS (Prediction of Activity Spectra for Substances) have been used to predict a wide array of biological activities. tandfonline.comcapes.gov.brresearchgate.net The PASS program analyzes the structure of a compound and, based on a training set of tens of thousands of drugs and bioactive compounds, estimates the probability of it being active (Pa) or inactive (Pi) for several hundred different activity types. akosgmbh.de

A study applying PASS to a set of 89 new thiazole derivatives found that the predictions for known activities (such as NSAID, local anesthetic, and antioxidant) coincided with experimental results in over 70% of cases. tandfonline.comcapes.gov.br This demonstrates the reliability of such systems for planning experimental studies. Furthermore, the model predicted novel psychotropic activities, including anxiolytic, anticonvulsant, and cognition-enhancing effects, for several of the tested compounds. tandfonline.comcapes.gov.br

For a molecule like this compound, these predictive models would analyze its structural motifs:

The Thiazole Ring : This is a well-known "privileged structure" in medicinal chemistry, associated with a vast range of activities including antimicrobial, anti-inflammatory, and anticancer effects. laccei.org

The Ethyl Acetate Group : This fragment influences the compound's solubility, lipophilicity, and potential to act as a prodrug, where the ester is hydrolyzed in-vivo to a carboxylic acid.

By integrating knowledge of these structural fragments, predictive models can generate a biological activity spectrum for this compound, suggesting potential therapeutic applications that can then be prioritized for experimental validation.

Medicinal Chemistry and Pharmacological Investigations of Ethyl 2 Thiazol 2 Yl Acetate Derivatives

Antimicrobial Activities

Derivatives of ethyl 2-(thiazol-2-yl)acetate have been the subject of numerous studies for their antimicrobial effects, showing promise in combating various pathogens. bohrium.comsapub.orgresearchgate.net The inherent properties of the thiazole (B1198619) ring, when appropriately substituted, contribute to significant antibacterial, antifungal, and antitubercular activities. sapub.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiourea (B124793) derivatives incorporating different moieties were designed and showed excellent activity against several bacterial strains. bohrium.com Specifically, compounds featuring a thiazole core linked to other heterocyclic systems have demonstrated notable minimum inhibitory concentrations (MICs).

One study reported the synthesis of ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives. bohrium.com Among these, certain compounds exhibited excellent antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL. bohrium.com Another study focused on 2-amino thiazole derivatives, which also showed good antibacterial activity against Bacillus subtilis and E. coli when tested using the disk-diffusion method. researchgate.net

Compound DerivativeGram-Positive BacteriaGram-Negative BacteriaActivity (MIC in µg/mL)Reference
Thiourea-thiazole hybridS. aureusE. coli0.95 ± 0.22 - 3.25 ± 1.00 bohrium.com
2-Amino thiazole derivativeB. subtilisE. coliGood activity at 50 & 100 µg/ml researchgate.net

Antifungal Efficacy (e.g., Candida albicans)

The antifungal potential of this compound derivatives has been investigated, with many compounds showing efficacy against clinically relevant fungi like Candida albicans. Thiazole derivatives are known to possess antifungal properties, which can be enhanced by specific structural modifications. smolecule.comfarmaciajournal.com

In a study evaluating a series of 2-amino thiazole derivatives, several compounds demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The activity was assessed using the disk-diffusion method at concentrations of 50 and 100 µg/ml. researchgate.net Similarly, other research has highlighted the general antifungal potential of various thiazole-based compounds, attributing this to the presence of the S-C=N toxophoric unit. sapub.org

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

Thiazole-containing compounds have emerged as a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct studies on the antitubercular activity of this compound itself are limited, derivatives of the broader thiazole family have shown significant potential. The thiazole scaffold is considered a valuable pharmacophore in the development of new antitubercular drugs. sapub.org

Anticancer and Antiproliferative Potentials

The anticancer properties of this compound derivatives are a significant area of research. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines and can induce apoptosis and cell cycle arrest. researchgate.netnih.govrsc.org

Cytotoxicity against Cancer Cell Lines (e.g., Huh-7, HepG-2, MCF-7, A549)

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, novel derivatives of ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate were synthesized and evaluated for their antiproliferative activity against the liver cancer cell lines Huh-7 and HepG-2. rsc.org Several of these compounds exhibited potent activity, comparable to the standard drug doxorubicin. rsc.org

In another study, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were tested against HCT-116, HT-29, and HepG2 cell lines. nih.gov Compounds 4c, 4d, and 8c showed significant growth inhibition against HCT-116, with IC50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively. nih.gov These same compounds also showed promising activity against the more resistant HT-29 cell line. nih.gov Furthermore, compounds 4d, 4c, and 8c were highly active against the hepatocellular carcinoma (HepG2) cell line with IC50 values of 2.31± 0.43, 2.94 ± 0.62, and 4.57 ± 0.85 μM, respectively. nih.gov

Additionally, isatin-thiazole derivatives, specifically (Z)-ethyl 2-(3-(1-benzyl-5-chloro-2-oxoindolin-3-ylideneamino)-4-oxo-2-thioxoimidazolidin-1-yl)acetate (IST-02) and (Z)-ethyl 2-(2-(1-benzyl-5-chloro-2-oxoindolin-3-ylidene)hydrazinyl)thiazole-4-carboxylate (IST-04), showed significant cytotoxic activity against the liver cancer cell line (HuH-7). mdpi.com Thiazolidin-4-one derivatives have also displayed broad-spectrum anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. rsc.org

Compound DerivativeCancer Cell LineActivity (IC50 in µM)Reference
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (4c)HCT-1163.80 ± 0.80 nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (4d)HCT-1163.65 ± 0.90 nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (8c)HCT-1163.16 ± 0.90 nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (4d)HepG22.31± 0.43 nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (4c)HepG22.94 ± 0.62 nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole (8c)HepG24.57 ± 0.85 nih.gov
Ethyl 3-substituted-2-{...}acetate (5d and 5g)Huh-7, HepG-2Potent Activity rsc.org
Thiazolidin-4-one derivativesMCF-7, A549Broad-spectrum activity rsc.org

Cell Cycle Analysis and Apoptosis Induction Studies

The mechanism of anticancer action for many this compound derivatives involves the induction of apoptosis and perturbation of the cell cycle. For instance, the most active compounds from the 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole series (4c, 4d, and 8c) were found to induce apoptosis in HCT-116 cells through the Bcl-2 family of proteins. nih.gov

Further investigations into novel ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate derivatives revealed that compounds 5d and 5g caused cell cycle arrest at the G1 phase in both Huh-7 and HepG2 cells. rsc.org These compounds also significantly enhanced late apoptosis and reduced cell viability. rsc.org

Interaction with Molecular Targets (e.g., VEGFR-2, Protein Tyrosine Phosphatase-1B)

Derivatives of this compound have been the subject of significant investigation for their interactions with key molecular targets implicated in various diseases. Notably, their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Protein Tyrosine Phosphatase-1B (PTP-1B) has been explored.

VEGFR-2 Inhibition: VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting this receptor is a validated strategy in oncology. Novel synthesized derivatives of ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate (compounds 5a–h) were evaluated for their cytotoxic effects against liver cancer cell lines. rsc.orgnih.govrsc.org Among these, compounds 5d and 5g showed significant antiproliferative activity. rsc.orgnih.govrsc.org Molecular docking studies revealed that these two compounds exhibited strong interactions with the VEGFR-2 receptor, suggesting their anticancer effects are mediated, at least in part, through this target. rsc.orgnih.govrsc.org Similarly, other research has identified hydrazinyl thiazole derivatives as potential VEGFR-2 kinase inhibitors. mdpi.comnih.gov For instance, a compound featuring a 4-chlorophenylthiazole ring was found to inhibit VEGFR-2 kinase activity with an IC₅₀ value of 51.09 nM, comparable to the reference drug sorafenib. mdpi.com

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition: PTP-1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime target for the development of therapies for type-II diabetes and obesity. fabad.org.tr Thiazole-containing compounds have been recognized as promising PTP-1B inhibitors due to the favorable interaction of the thiazole ring with the enzyme's active site. researchgate.net Studies on thiazole-5-carboxylate derivatives containing ethyl 4-(substituted phenoxymethyl) motifs have identified potent PTP-1B inhibitors. fabad.org.tr One such compound demonstrated an IC₅₀ value of 4.46 µM. fabad.org.tr Further research into 2-substituted ethenesulfonic acid ester derivatives confirmed that structural modifications, such as the substituents on the hydrophobic tail and the length of the linker, significantly influence PTP-1B inhibitory activity and selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). ingentaconnect.com For example, compound 5d in one study showed excellent PTP-1B inhibition with an IC₅₀ of 7.8μM and approximately 6-fold selectivity over TCPTP. ingentaconnect.com

Anti-inflammatory and Analgesic Properties

The thiazole nucleus is a common scaffold in many compounds with anti-inflammatory properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammation and pain, often by targeting cyclooxygenase (COX) enzymes. brieflands.comnih.gov

A variety of this compound derivatives have demonstrated significant anti-inflammatory activity in both cellular and animal models. In one study, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates (compounds 5a-5k) were synthesized and tested. brieflands.comnih.gov In vivo tests revealed that compounds with halogen substitutions (Cl, F, Br) at the para position of the 2-aryl amino group exhibited good anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin (B1671933) and aspirin. brieflands.comnih.gov

Another study focused on 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives. academicjournals.org These compounds were assessed using both in vitro (inhibition of albumin denaturation) and in vivo (carrageenan-induced rat paw edema) models. academicjournals.org The results showed that most of the synthesized compounds possessed promising anti-inflammatory activity, with some derivatives showing enhanced activity compared to the standard drug, diclofenac. academicjournals.org Similarly, pyrazolyl benzenesulfonamide (B165840) derivatives incorporating a thiazolidinyl moiety, synthesized from an ethyl bromoacetate (B1195939) cyclization step, showed potent anti-inflammatory effects in the rat paw edema model, with some compounds surpassing the activity of indomethacin. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound SeriesEvaluation ModelKey FindingsReference
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetatesCarrageenan-induced paw edemaHalogen-substituted compounds showed activity similar to indomethacin. brieflands.comnih.gov
2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acidsCarrageenan-induced rat paw edemaSeveral derivatives showed enhanced activity compared to diclofenac. academicjournals.org
Pyrazolyl benzenesulfonamide thiazolidinyl derivativesRat paw edema, Cotton pellet granulomaCompounds 3b, 3c, and 4c surpassed the activity of indomethacin. nih.gov
Thiazolo[4,5-b]pyridin-2-one derivativesCarrageenan-induced rat paw edemaIntroduction of an ethyl acetate (B1210297) substituent significantly increased anti-inflammatory effect compared to Ibuprofen. biointerfaceresearch.com

Molecular docking studies have been instrumental in elucidating the mechanism behind the anti-inflammatory effects of this compound derivatives, primarily through their interaction with COX-1 and COX-2 enzymes. acs.orgnih.gov These enzymes are key to the synthesis of prostaglandins, which mediate pain and inflammation. brieflands.com While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation, making it a desirable target for selective inhibitors to reduce gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comnih.gov

For the series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, molecular docking studies were performed to predict their binding modes within the active sites of COX-1 and COX-2. brieflands.comnih.gov A good correlation was observed between the experimentally determined anti-inflammatory activity of the compounds and the predicted binding modes in the COX-2 active site. brieflands.comnih.gov Similarly, docking studies on new thiazole carboxamide derivatives helped to explain their observed COX inhibition activity and selectivity. acs.orgnih.gov For instance, one study found that compound 2a was the most selective for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org Another study on thiazole carboxamides showed that compound 2f had a selectivity ratio of 3.67 for COX-2, attributed to a bulky trimethoxy group on the phenyl ring that could not bind well with the COX-1 enzyme. nih.gov These computational insights are crucial for guiding the design of more potent and selective COX-2 inhibitors. mdpi.com

In Vivo and In Vitro Evaluation

Antioxidant Activities

Several series of this compound derivatives have been evaluated for their antioxidant properties using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. chemrxiv.orgresearchgate.nettandfonline.com

In one study, ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates (compounds 9a-9g) demonstrated better antioxidant activity than their arylamino counterparts (5a-5k), with potency comparable to the standard antioxidant, ascorbic acid. brieflands.comnih.gov Another investigation into 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, synthesized from an ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate precursor, also revealed significant radical scavenging potential. nih.gov Compounds 6a and 6e from this series, which feature electron-donating substituents, were particularly effective, with IC₅₀ values of 17.9 and 18.00 μg/mL, respectively, in a hydroxyl radical scavenging assay. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

Compound SeriesAssay MethodKey FindingsReference
Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates (9a-9g)DPPH ScavengingActivity comparable to ascorbic acid. brieflands.comnih.gov
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a-j)DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical ScavengingCompounds 6a and 6e showed the best hydroxyl radical scavenging (IC₅₀ ~18 µg/mL). nih.gov
Thiazolyl coumarin (B35378) derivativesDPPH ScavengingAll tested compounds showed scavenging activity. tandfonline.com
Pyrazolo[5,1-c] brieflands.comnih.govresearchgate.nettriazole derivativesDPPH ScavengingAll investigated substances demonstrated antioxidant activity. chemrxiv.org

Antiviral Activities (e.g., HIV-1)

The thiazole scaffold is present in several molecules with antiviral properties. brieflands.com Research has extended to derivatives of this compound, with a particular focus on inhibitors of HIV-1. The HIV-1 reverse transcriptase (RT) enzyme, which has both DNA polymerase and ribonuclease H (RNase H) functions, is a key target for antiretroviral drugs. nih.gov

A significant finding was the identification of ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (compound 2) as a potent antiviral agent. nih.gov This compound, discovered through a high-throughput screen for inhibitors of RT RNase H activity, demonstrated robust antiviral activity with a 50% effective concentration (EC₅₀) of 2.68 ± 0.54 µM, without cellular toxicity. nih.gov Further investigation revealed it also inhibits the DNA polymerase activity of RT, making it a multifunctional or dual-inhibitor. nih.gov

However, not all derivatives have shown success. A study on N2-substituted cyclohexylidene-2-(2-aminothiazol-4-yl) acetohydrazides, prepared from ethyl 2-(2-aminothiazol-4-yl)acetate, found that none of the synthesized compounds were active against a broad panel of DNA and RNA viruses, including HIV, at a concentration of 100 μM. jrespharm.com Similarly, a series of imidazo[2,1-b]thiazoles bearing 4-thiazolidinone (B1220212) moieties were evaluated, and none were found to be active against HIV-1 or HIV-2. jrespharm.com These mixed results highlight the high degree of structural specificity required for potent antiviral activity.

Enzyme Inhibition Studies

Beyond the specific targets mentioned previously, derivatives of this compound have been investigated as inhibitors of other enzymes with therapeutic relevance.

Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates (4a–l) were synthesized and evaluated for their α- and β-glucosidase inhibitory activities. researchgate.net Most of the compounds showed a high percentage of inhibition. Notably, compound 4e was found to be the most potent inhibitor of α-glucosidase, with an IC₅₀ value of 150.4 ± 1.9 μM, which was nearly twice as effective as the standard drug acarbose (B1664774) (IC₅₀ = 336.9 ± 9.0 μM). researchgate.net Molecular docking studies indicated that the acetate moiety was involved in binding to the enzyme's active site. researchgate.net

Aldose Reductase Inhibition: Aldose reductase (ALR2) is an enzyme implicated in the development of diabetic complications. Two series of oxothiazolidine derivatives, synthesized using benzothiazolyl precursors, were evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). rsc.org Several methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene]acetates showed potent inhibitory activity against ALR1. rsc.org

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Aralkylated 2-aminothiazole-ethyltriazole hybrids, derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, have been studied as tyrosinase inhibitors. brieflands.com

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat Alzheimer's disease. Imidazo[2,1-b]thiazole derivatives, synthesized starting from ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide, have been evaluated for their AChE inhibitory activity. jrespharm.com

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, research has identified key structural features that influence their therapeutic potential, particularly in anticancer and antimicrobial applications.

Modifications to the thiazole core and its substituents have led to significant variations in biological efficacy. For instance, in the development of liver cancer therapeutics, the substitution pattern on the thiazole ring system is critical. A study on coumarinylthiazolyl pyrazole (B372694) derivatives revealed that an unsubstituted compound (R=H) was highly potent against the Huh-7 liver cancer cell line. rsc.org However, the introduction of a small alkyl group, such as a methyl substituent, led to a complete loss of activity, suggesting that steric hindrance in that position is detrimental to its anticancer effects. rsc.org

In the context of antimicrobial agents, SAR studies have provided a broad understanding of how different heterocyclic systems attached to the thiazole ring affect activity. For example, a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives showed that most compounds had some level of antibacterial activity against S. aureus and antifungal activity against A. flavus. nih.gov Similarly, studies on 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives indicated superior activity against P. aeruginosa compared to the standard drug amoxicillin. mdpi.com

The electronic properties of substituents also play a crucial role. In a series of imidazopyridine-based thiazole derivatives designed as potential antidiabetic agents, the presence of an electron-withdrawing nitro group (-NO2) at the 2-position of a phenyl ring resulted in a twofold increase in potency compared to the standard drug. mdpi.com Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) also conferred good to moderate inhibitory potential, with the hydroxyl group likely enhancing binding through hydrogen bond formation. mdpi.com

Furthermore, the nature of the ring system attached to the thiazole can dramatically alter activity. When exploring inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, replacing a substituted phenyl ring with a more polar thiazole ring resulted in a decrease in inhibitory activity. nih.gov However, this drop in potency could be reversed by the introduction of a methyl substituent onto the thiazole ring, highlighting the nuanced interplay between polarity and steric factors. nih.gov

Table 1: Interactive Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives

Derivative Class Structural Modification Observed Biological Activity Reference
Coumarinylthiazolyl pyrazole systemUnsubstituted (R=H)High potency against Huh-7 liver cancer cell line. rsc.org
Coumarinylthiazolyl pyrazole systemIntroduction of a methyl groupComplete loss of activity against liver cancer cell lines. rsc.org
Imidazopyridine-based thiazolesElectron-withdrawing group (-NO2) on phenyl ringTwo-fold more potent as an antidiabetic agent compared to standard. mdpi.com
Imidazopyridine-based thiazolesElectron-donating groups (-OCH3, -OH)Good to moderate inhibitory potential. mdpi.com
Tri-substituted 1,2,4-triazolesReplacement of phenyl ring with thiazole ringLower inhibitory activity. nih.gov
Tri-substituted 1,2,4-triazolesAddition of methyl group to the thiazole ringReversal of potency drop. nih.gov
Thiazole carboxamidesSpecific structural modification (compound 2a vs St. 6)Notable improvement in inhibition potency against COX isoforms. acs.org

Pharmacokinetics and ADMET Prediction for Bioactive Compounds

The evaluation of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical step in drug discovery. For derivatives of this compound, in silico ADMET prediction tools are frequently used to assess their drug-likeness and potential for oral bioavailability. These computational studies help to identify promising candidates early in the development process and guide further optimization.

Several studies on novel thiazole derivatives have incorporated ADMET predictions to validate their potential as therapeutic agents. For a series of thiazole Schiff base derivatives with antibacterial properties, in silico ADMET studies confirmed their potential for oral bioavailability. plos.org Another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that most of the synthesized compounds were predicted to have good absorption (over 70%) and complied with Lipinski's rule of five, which suggests favorable drug-likeness properties. nih.gov

These predictive studies provide crucial insights into a compound's likely behavior in a biological system. Favorable ADMET profiles, such as good predicted absorption and low toxicity, increase the likelihood of a compound successfully advancing through the drug development pipeline. The use of these predictive models allows researchers to prioritize compounds that not only exhibit high potency but also possess the necessary pharmacokinetic properties to be effective drugs.

Table 2: Interactive Summary of Predicted ADMET Properties for Thiazole Derivatives

Derivative Class Predicted Property Finding Reference
Phenyl and furan (B31954) ring-containing thiazole Schiff basesOral BioavailabilityIn silico ADMET prediction validated the oral bioavailability of the compounds. plos.org
2-hydroxy benzothiazole-based 1,3,4-oxadiazolesAbsorptionCompound 4 showed the highest predicted absorption (86.77%); most compounds >70%. nih.gov
2-hydroxy benzothiazole-based 1,3,4-oxadiazolesDrug-LikenessAll synthesized compounds complied with the Lipinski rule of 5. nih.gov
Coumarinylthiazolyl pyrazole systemOverall ProfileBioactive compounds have the potential to serve as effective agents against liver cancer. rsc.org
Imidazopyridine-based thiazolesDrug-LikenessSeveral synthesized analogs showed varied and favorable drug-like properties. mdpi.com
Novel antibacterial thiazole derivativesPharmacological BehaviorsThe ADME profile of the prepared compounds indicated favorable pharmacological behaviors. tandfonline.com

Applications in Agricultural Chemistry

Development of Pesticides and Fungicides

The thiazole (B1198619) moiety is a key component in several commercially successful fungicides used to control a variety of agricultural pests. wikipedia.orgwjrr.org Well-known examples include Thifluzamide, Tricyclazole, and Thiabendazole, which are widely marketed for managing crop diseases. wikipedia.org The inherent biological activity of the thiazole ring makes it a valuable scaffold for the synthesis of novel fungicidal and pesticidal agents. researchgate.net

Research into new agrochemicals frequently focuses on derivatives of the thiazole core. For instance, a study on the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives revealed notable antifungal activity against seven types of agricultural fungi. researchgate.net The results showed that compounds such as 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone exhibited significant fungicidal effects. researchgate.net

In the realm of herbicides, thiazole derivatives have also shown considerable promise. A series of novel compounds based on a benzothiazole (B30560) structure were designed and synthesized to act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a validated target for herbicides. nih.gov Bioassay results indicated that these compounds displayed good PPO inhibition. nih.gov Notably, one of the derivatives, compound 2f , demonstrated potent post-emergence herbicidal activity across a broad spectrum of weeds at low application rates, suggesting its potential as a selective herbicide for soybean crops. nih.gov

Compound IDChemical NameTarget EnzymeKᵢ Value (μM)Herbicidal Activity
2e ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzo-thiazol-2-yl]thio}acetatemtPPO0.06Potent inhibitor, comparable to the commercial herbicide sulfentrazone (B1681188) (Kᵢ=0.03 μM). nih.gov
2f ethyl 2-{[5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6-fluorobenzothiazol-2-yl]thio}propanoatemtPPO0.24Promising broad-spectrum post-emergence activity at rates as low as 37.5 gai/ha, with good tolerance in soybeans. nih.gov

Table 1: Herbicidal activity of selected benzothiazole derivatives from a study on PPO inhibitors. The data highlights the effectiveness of these compounds, which feature a thiazole core linked to an acetate (B1210297) or propanoate group, in inhibiting a key plant enzyme.

Role as a Building Block for Agrochemicals

Ethyl 2-(thiazol-2-yl)acetate and its structural relatives serve as valuable building blocks or intermediates in the synthesis of more complex and potent agrochemicals. wjrr.orgchemimpex.comnetascientific.com The thiazole ring provides a stable, yet reactive, chemical scaffold that allows for various modifications, enabling chemists to fine-tune the biological activity and properties of the final product. wjrr.org The unique structure of thiazole derivatives makes them a pathway for designing novel pesticides and herbicides. chemimpex.comnetascientific.com

The synthesis of advanced agrochemicals often involves using a thiazole-containing molecule as a starting point. For example, research on the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate from its parent compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, illustrates how the basic structure can be modified. researchgate.netmdpi.com Such studies are also important for understanding the metabolic and environmental degradation pathways of related biologically active compounds. researchgate.netmdpi.com

The versatility of the thiazole scaffold is further demonstrated in the synthesis of complex herbicidal and fungicidal molecules. The creation of PPO-inhibiting herbicides, for instance, involves constructing intricate molecular architectures upon a benzothiazole foundation. nih.gov Similarly, the synthesis of fungicidal 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones uses 2-amino-4-arylthiazoles as key intermediates, which are then reacted with chloroacetyl chloride and potassium thiocyanate (B1210189) to build the final active compound. researchgate.net These examples underscore the role of simpler thiazole derivatives as foundational components for developing a diverse range of crop protection agents.

Building Block/Intermediate ClassResulting Agrochemical ClassTarget ApplicationSynthetic Pathway Example
2-Amino-4-arylthiazoles2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesFungicidesReaction of the intermediate with chloroacetyl chloride to produce a 2-chloro-acetamido-4-arylthiazole, followed by reaction with potassium thiocyanate to form the final thiazolidin-4-one ring. researchgate.net
Benzothiazole Derivatives1-(6-halo-2-substituted-benzothiazol-5-yl)-1H-1,2,4-triazol-5(4H)-onesHerbicidesMulti-step synthesis involving the ring-closure of two ortho-substituents on the benzothiazole ring to form the triazolone moiety, resulting in potent PPO inhibitors. nih.gov
Ethyl (2-amino-4-thiazolyl)acetateVarious Bioactive MoleculesAgrochemicalsThis compound, featuring a thiazole ring, is described as a valuable intermediate and building block for agrochemicals aimed at crop protection, including novel pesticides and herbicides, due to its enhanced biological activity. chemimpex.comnetascientific.com

Table 2: Examples of how thiazole-containing structures are used as building blocks for the synthesis of complex agrochemicals.

Emerging Research Areas and Future Perspectives

Advanced Materials Science Applications

Thiazole-based compounds are gaining traction in materials science due to their unique electronic and optical properties. Research is exploring the use of thiazole (B1198619) derivatives in the development of:

Conductive Polymers: Polymers incorporating the thiazole ring are being investigated for their potential in creating organic electronic devices. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain thiazole-containing compounds make them candidates for use in OLEDs. numberanalytics.com

Corrosion Inhibitors: Some thiazole derivatives have shown promise in protecting metals from corrosion. numberanalytics.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): Thiazole and its derivatives are utilized in the construction of MOFs and CPs with potential applications in luminescent sensing. researchgate.net

The stability and reactivity of the thiazole ring allow for its functionalization, leading to the creation of materials with tailored properties for various technological applications. numberanalytics.comacs.org

Nanotechnology Integration in Delivery Systems

Nanotechnology offers promising solutions to challenges in drug delivery, and researchers are exploring its integration with thiazole derivatives. nih.gov Nanocarriers can protect drugs from degradation, enhance their absorption, and facilitate targeted delivery. nih.gov

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are being studied as carriers for thiazole-based anticancer agents. ijnc.ir These nanoparticles are biodegradable and can encapsulate drugs for controlled release. ijnc.ir

Gold Nanoparticles: Ternary systems involving gold nanoparticles, β-cyclodextrin, and a thiazole derivative have been developed to improve drug solubility and delivery. plos.orgnih.gov

Liposomes and Micelles: These lipid-based nanostructures are established drug delivery systems that can be used to encapsulate thiazole compounds. ejcmpr.com

Studies have shown that complexes of thiazole derivatives with PEG-based polymeric nanoparticles can enhance the generation of reactive oxygen species (ROS) in cancer cells, suggesting a potential antitumor effect. biopolymers.org.ua

Exploration of Novel Biological Targets

The thiazole scaffold is a key component in many biologically active compounds, and research continues to uncover new therapeutic targets. rsc.orgrsc.org Thiazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Current research is focused on:

Enzyme Inhibition: Thiazole derivatives are being investigated as inhibitors of various enzymes, such as protein kinases, which are crucial in cancer development. rsc.orgfrontiersin.org DNA gyrase is another target for developing new antibacterial agents. frontiersin.org

Anticancer Activity: New thiazole-based compounds are being synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including liver and breast cancer. mdpi.comnih.govekb.eg Some derivatives have shown the ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Antimicrobial and Antifungal Activity: Researchers are exploring the potential of pyrazolyl–thiazole derivatives as antimicrobial and antifungal agents by targeting proteins like penicillin-binding proteins and sterol 14α-demethylase. rsc.org

The versatility of the thiazole ring allows for the design of molecules that can interact with a wide array of biological targets, offering potential for the development of new therapies for various diseases. rsc.orgfabad.org.tr

Table 2: Investigated Biological Activities of Thiazole Derivatives

Biological ActivityInvestigated Target/MechanismReference
Anticancer Protein Kinase Inhibition, DNA Gyrase Inhibition, Apoptosis Induction rsc.orgfrontiersin.orgnih.gov
Antimicrobial Penicillin-Binding Protein Inhibition rsc.org
Antifungal Sterol 14α-demethylase Inhibition rsc.org
Anti-inflammatory Modulation of inflammatory pathways

Translation of Research Findings to Commercial Applications

The extensive research into the synthesis and biological activities of ethyl 2-(thiazol-2-yl)acetate and its derivatives points towards significant potential for commercial applications. The thiazole scaffold is already present in several FDA-approved drugs. bohrium.comfabad.org.tr

The translation of laboratory findings into commercial products involves several stages, including preclinical and clinical development to ensure efficacy and safety. researchgate.net The development of green synthesis methods and efficient drug delivery systems are crucial steps in making these compounds commercially viable. researchgate.netnih.gov

Potential commercial applications span various industries:

Pharmaceuticals: As a key intermediate in the synthesis of new drugs for cancer, infectious diseases, and inflammatory conditions. researchgate.netchemimpex.com

Agrochemicals: In the development of novel fungicides and herbicides with improved efficacy and environmental profiles. chemimpex.commdpi.com

Materials Science: In the production of advanced materials like OLEDs and conductive polymers. numberanalytics.com

The continued exploration of this versatile compound and its derivatives is likely to lead to the development of innovative products that address needs in healthcare, agriculture, and technology.

Q & A

Q. Table 1: Comparative synthesis methods

MethodReagents/ConditionsYieldKey Reference
Condensation2-aminothiophenol + ethyl cyanoacetate~60-70%
Thioamide cyclizationBenzothioamide + ethyl 4-bromo-3-oxobutanoate~60%
Aerobic oxidationEthanol, O₂ exposureN/R

Advanced: How can conflicting yields or byproducts in synthetic approaches be resolved?

Answer:
Discrepancies in synthetic outcomes often arise from:

  • Reagent purity : Impurities in starting materials (e.g., benzothioamide derivatives) may lead to side reactions. Use HPLC or NMR to verify purity .
  • Reaction optimization : Varying temperature (e.g., 60–80°C vs. reflux) or solvent (ethanol vs. DMF) can suppress byproducts like ethyl 2-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)acetate .
  • Analytical validation : Employ LC-MS or GC-MS to identify byproducts and adjust stoichiometry. For example, trace p-toluenesulfonic acid in reactions with β-keto esters reduces unwanted thiazine derivatives .

Advanced: What mechanistic insights exist for the biological activity of thiazole derivatives?

Answer:
this compound derivatives exhibit antioxidative and neuroprotective properties:

  • NF-κB/β-catenin pathways : Ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate inhibits amyloid β-induced oxidative stress in neurons by modulating GSK-3β and β-catenin signaling .
  • Enzyme inhibition : Thiazole-acetohydrazide derivatives show potential as kinase inhibitors; use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Antimicrobial screening : Evaluate derivatives against S. aureus or E. coli via MIC assays, noting structural effects of substituents (e.g., chloro or benzyl groups) .

Basic: How is the compound characterized post-synthesis?

Answer:
Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm ester (δ ~4.2 ppm for CH₂COO) and thiazole (δ ~7.5–8.5 ppm) protons .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) to ethanol solutions to prevent aerobic oxidation .
  • Storage conditions : Store at –20°C under inert gas (N₂/Ar) to limit hydroxylation .
  • Degradation monitoring : Use LC-MS to track formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate over time .

Advanced: How can derivatization expand functional diversity?

Answer:

  • Hydrazide formation : React with hydrazine hydrate to yield 2-benzothiazolyl acetohydrazide, a precursor for Schiff bases or triazole hybrids .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the thiazole 4-position .
  • Fluorescent probes : Conjugate with dansyl chloride or coumarin for imaging applications .

Basic: What crystallographic tools validate molecular structure?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELX software (e.g., SHELXL for refinement) .
  • Cambridge Structural Database (CSD) : Compare with deposited structures (e.g., CCDC entries for thiazole derivatives) .

Advanced: How do solvent effects influence reaction kinetics?

Answer:

  • Polar aprotic solvents : DMF accelerates nucleophilic substitution but may increase side reactions vs. ethanol .
  • Dielectric constant : Higher ε solvents stabilize charged intermediates in cyclization steps .
  • Kinetic studies : Use stopped-flow UV-Vis to measure rate constants under varying solvent conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.